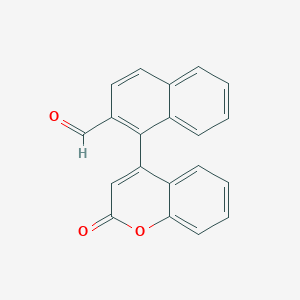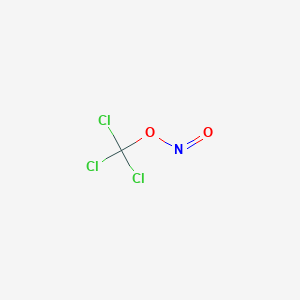![molecular formula C13H13NO B14232483 [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- CAS No. 500722-52-1](/img/structure/B14232483.png)
[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-2-ol, 4-amino-3’-methyl- is an organic compound that belongs to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond This particular compound features a hydroxyl group at the 2-position, an amino group at the 4-position, and a methyl group at the 3’-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-ol, 4-amino-3’-methyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Another method involves the Ullmann reaction, where aryl halides are coupled using copper as a catalyst. This method is particularly useful for synthesizing biphenyl derivatives with various functional groups .
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-2-ol, 4-amino-3’-methyl- often relies on scalable synthetic routes such as the Suzuki–Miyaura cross-coupling reaction due to its efficiency and mild reaction conditions. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process .
化学反応の分析
Types of Reactions
[1,1’-Biphenyl]-2-ol, 4-amino-3’-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce an amine .
特性
CAS番号 |
500722-52-1 |
|---|---|
分子式 |
C13H13NO |
分子量 |
199.25 g/mol |
IUPAC名 |
5-amino-2-(3-methylphenyl)phenol |
InChI |
InChI=1S/C13H13NO/c1-9-3-2-4-10(7-9)12-6-5-11(14)8-13(12)15/h2-8,15H,14H2,1H3 |
InChIキー |
ZXAKZQUZDQGZDW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


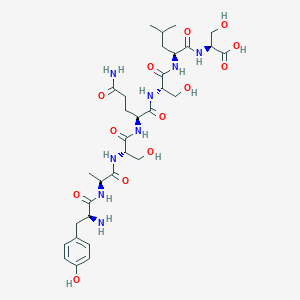


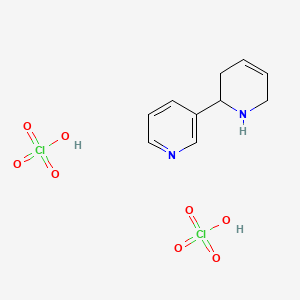
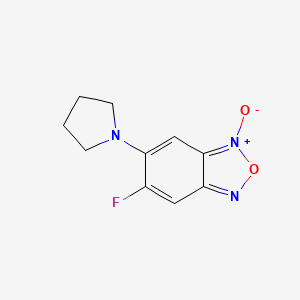
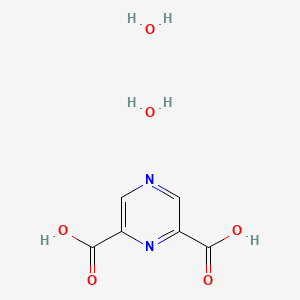
![Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]-](/img/structure/B14232447.png)
![4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one](/img/structure/B14232451.png)
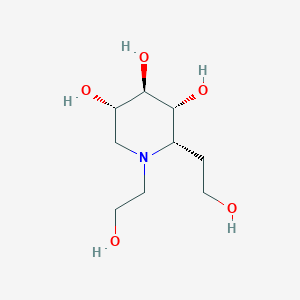
![N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide](/img/structure/B14232472.png)
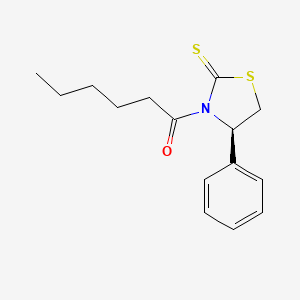
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid](/img/structure/B14232485.png)
